3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine
Description
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a methoxy group and a methylphenyl group, as well as an oxadiazole ring substituted with a bromophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(2-bromophenyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c1-13-7-9-14(10-8-13)18-12-11-16(20(23-18)26-2)19-24-21(27-25-19)15-5-3-4-6-17(15)22/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHXFIMYLARCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-bromobenzohydrazide can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions. For example, starting from 2-methoxy-6-(4-methylphenyl)pyridine, electrophilic aromatic substitution can introduce the oxadiazole moiety at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, compounds containing the oxadiazole ring are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties. The combination of the pyridine and oxadiazole rings can impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine: Similar structure with a chlorine atom instead of bromine.
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
